Structural Identity Confirmation vs. Conflated Isomers: Molecular Formula and Connectivity as the Primary Differentiator
The target compound is structurally defined as N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide (C18H17BrN2O3, MW 389.2 g/mol) . Its connectivity—benzoyl at C-2, bromine at C-4, propionamide linked via amino-2-oxoethyl spacer—is the definitive differentiator from all other compounds sharing the same molecular formula. For instance, SGC-GAK-1 (CAS 2226517-76-4; C18H17BrN2O3, MW 389.2) is 6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, a distinct chemotype with quinoline core vs. benzophenone core . No spectroscopic or crystallographic characterization data are publicly available for the target compound to enable direct head-to-head physical property comparison with SGC-GAK-1 or other analogs .
| Evidence Dimension | Molecular connectivity and core scaffold |
|---|---|
| Target Compound Data | N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide; C18H17BrN2O3; MW 389.2; benzophenone core |
| Comparator Or Baseline | SGC-GAK-1 (CAS 2226517-76-4); C18H17BrN2O3; MW 389.2; 6-bromoquinoline core |
| Quantified Difference | Distinct IUPAC nomenclature and SMILES; no quantitative bioactivity or property data overlap reported in public domain |
| Conditions | Structural identity comparison based on CAS registry, molecular formula, and vendor-reported nomenclature |
Why This Matters
Procurement of the correct isomer requires unambiguous structural verification, as co-formula isomers can display completely divergent biological activities, and the absence of characterization data necessitates in-house QC before experimental use.
